

# The role of probiotics in competitive exclusion of gut pathogens

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Role of Probiotics in Competitive Exclusion of Gut Pathogens

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Probiotics represent a significant area of research in the management of gut health and the prevention of enteric diseases. One of their primary modes of action is the competitive exclusion of pathogenic microorganisms. This process is not a single event but a multifaceted strategy involving direct competition for resources and adhesion sites, production of antimicrobial compounds, enhancement of the host's barrier and immune functions, and interference with pathogen communication. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of key pathways and workflows to offer a comprehensive resource for research and development professionals.

## **Mechanisms of Competitive Exclusion**

Probiotics employ a range of synergistic mechanisms to inhibit and displace gut pathogens. These can be broadly categorized into five core strategies: 1) Competition for Adhesion Sites, 2) Nutrient Competition, 3) Production of Antimicrobial Substances, 4) Enhancement of Host Barrier and Immune Function, and 5) Quorum Sensing Inhibition.



### **Competition for Adhesion Sites**

The initial step for many enteric pathogens to cause disease is adhering to the intestinal mucus or epithelial cells.[1] Probiotics with strong adhesive properties can physically block pathogen binding through several means.[2]

- Steric Hindrance: By binding to specific receptors (e.g., mannose residues) on intestinal epithelial cells (IECs), probiotics occupy the physical space, preventing pathogens from accessing these binding sites.[3]
- Mucus Layer Adhesion: Probiotic strains can adhere to the glycoproteins and glycolipids
  within the mucus layer, creating a protective barrier that prevents pathogens from reaching
  the underlying epithelium.[2]
- Downregulation of Pathogen Adhesion Genes: Some probiotics can produce metabolites that signal to pathogens to downregulate their own virulence and adhesion genes.

This direct competition is a critical, primary defense mechanism. For instance, studies have shown that adhesive probiotic strains of Lactobacillus and Bifidobacterium can effectively reduce the attachment of pathogens like enterohemorrhagic E. coli (EHEC) and Salmonella Typhimurium to IECs in vitro.[3][4]

## **Nutrient Competition**

The gut is a nutrient-rich environment, but essential resources can be limited. Probiotics can outcompete pathogens for these essential nutrients, thereby restricting their growth.[5] This competition extends to:

- Carbohydrates: Probiotics ferment various undigested fibers and sugars, rapidly consuming resources that pathogens might otherwise use for proliferation.[6]
- Essential Metals: Iron is a critical limiting nutrient for many bacteria. Probiotic E. coli Nissle 1917 has been shown to effectively reduce Salmonella colonization by outcompeting it for available iron in the inflamed gut.[7]
- Amino Acids and Vitamins: Probiotics can utilize and synthesize various amino acids and vitamins, creating a competitive metabolic environment.[8]



### **Production of Antimicrobial Substances**

Probiotics actively produce a wide array of compounds that directly inhibit or kill pathogenic bacteria.[9][10]

- Organic Acids: The fermentation of carbohydrates by probiotics, such as Lactic Acid Bacteria (LAB), produces short-chain fatty acids (SCFAs) like lactic acid and acetic acid. These acids lower the luminal pH, creating an environment that is inhospitable to many acid-sensitive pathogens.[11]
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>): Some probiotic strains produce H<sub>2</sub>O<sub>2</sub>, which can generate oxidative stress and damage the DNA and proteins of pathogenic bacteria.[8]
- Bacteriocins: These are ribosomally synthesized antimicrobial peptides produced by bacteria
  that are effective against other, often closely related, bacterial species.[12] Bacteriocins like
  nisin and pediocin can form pores in the cell membranes of pathogens, leading to cell death.
  [12][13]

#### **Enhancement of Host Barrier and Immune Function**

Probiotics do not just interact with pathogens; they actively communicate with the host's intestinal cells to strengthen defenses.[4]

- Strengthening the Epithelial Barrier: Probiotics can increase the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which seal the gaps between IECs.[14][15] This enhanced barrier integrity reduces intestinal permeability and prevents pathogens from translocating from the gut into the bloodstream.
- Increased Mucin Production: Probiotics can stimulate goblet cells to produce more mucin, thickening the protective mucus layer.[16]
- Modulation of Innate Immunity: Probiotics can stimulate IECs to produce host defense peptides like β-defensins.[17] These peptides have broad-spectrum antimicrobial activity and are a key part of the innate immune response. Probiotic flagellin, for example, can trigger signaling pathways that lead to the secretion of human β-defensin 2 (hBD-2).[18]

## **Quorum Sensing (QS) Inhibition**



Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor expression and biofilm formation.[19] Probiotics can interfere with these communication circuits, a process known as quorum quenching.[1][19] This can be achieved by:

- Degrading Signaling Molecules: Some probiotics produce enzymes, such as lactonases, that can degrade the acyl-homoserine lactone (AHL) signaling molecules used by many Gramnegative pathogens.[1]
- Producing Antagonist Molecules: Probiotics can secrete molecules that bind to pathogen QS receptors without activating them, thereby blocking the signal.[20]

By disrupting QS, probiotics can prevent pathogens from activating their virulence mechanisms, effectively disarming them without necessarily killing them, which may reduce the selective pressure for resistance.[21]

# Visualizing the Mechanisms and Workflows Diagram of Competitive Exclusion Mechanisms





Requires for Growth

Click to download full resolution via product page

Caption: Core mechanisms of probiotic competitive exclusion against gut pathogens.



## Diagram of an In Vitro Adhesion-Competition Assay Workflow







Click to download full resolution via product page

Caption: Experimental workflow for a simultaneous adhesion-competition assay.

## Diagram of Probiotic-Induced Tight Junction Enhancement





Click to download full resolution via product page

Caption: Signaling pathway for probiotic-mediated enhancement of tight junctions.



## **Quantitative Data on Probiotic Efficacy**

The efficacy of competitive exclusion can be quantified through various in vitro and in vivo assays. The following tables summarize representative data from the literature.

Table 1: Inhibition of Pathogen Adhesion to Caco-2 Cells

| Probiotic<br>Strain(s)     | Pathogen                     | Assay Type  | Pathogen<br>Adhesion<br>Inhibition (%) | Reference |
|----------------------------|------------------------------|-------------|----------------------------------------|-----------|
| L. rhamnosus<br>KLSD       | E. coli ATCC<br>35218        | Competition | 30 ± 2.5%                              | [9]       |
| L. helveticus<br>IMAU70129 | S. Typhimurium<br>ATCC 14028 | Competition | 45 ± 3.5%                              | [9]       |
| L. casei<br>IMAU60214      | S. aureus ATCC<br>23219      | Competition | 50 ± 2.5%                              | [9]       |
| L. paragasseri<br>LDD-C1   | L.<br>monocytogenes<br>EGDe  | Competition | 62.1%                                  | [22]      |
| L. gasseri LG-<br>7528     | L.<br>monocytogenes<br>EGDe  | Exclusion   | 49.7%                                  | [22]      |
| P. pentosaceus<br>CIAL-86  | E. coli CIAL-153             | Competition | ~52%                                   | [23]      |
| L. plantarum<br>CIAL-121   | E. coli CIAL-153             | Competition | ~31%                                   | [23]      |

Note: Competition = Probiotic and pathogen added simultaneously. Exclusion = Probiotic added before the pathogen.

## **Table 2: Inhibition of Pathogen Biofilm Formation**



| Probiotic Strain           | Pathogen                       | Log Reduction in Biofilm Cells | Reference |
|----------------------------|--------------------------------|--------------------------------|-----------|
| L. paracasei KACC<br>12427 | L. monocytogenes<br>KACC 12671 | > 3 log                        | [24]      |
| L. rhamnosus KACC<br>11953 | L. monocytogenes<br>KACC 12671 | > 3 log                        | [24]      |

Table 3: Antimicrobial Activity of Probiotic-Derived

| -                     |   |  |
|-----------------------|---|--|
| cte                   |   |  |
| <i>"</i> - I <i>L</i> |   |  |
|                       | / |  |

| Bacteriocin (from Strain)                  | Pathogen            | Minimum Inhibitory<br>Concentration<br>(MIC) | Reference |
|--------------------------------------------|---------------------|----------------------------------------------|-----------|
| Plantaricin P1053 (L. plantarum PBS067)    | E. coli ATCC 25922  | 7.8 μg/mL                                    | [5]       |
| Plantaricin P1053 (L.<br>plantarum PBS067) | S. aureus ATCC 6538 | 31 μg/mL                                     | [5]       |
| Bacteriocin X24                            | E. coli             | 37.5 μg/mL                                   | [25]      |
| Bacteriocin X24                            | S. aureus           | 75 μg/mL                                     | [25]      |
| Bacteriocin X24                            | S. typhimurium      | 150 μg/mL                                    | [25]      |

## **Experimental Protocols**

Detailed and standardized protocols are essential for evaluating and comparing the efficacy of potential probiotic strains. Below are methodologies for key experiments.

# Protocol: In Vitro Pathogen Adhesion and Competition Assay

This protocol is used to quantify the ability of a probiotic to inhibit the adhesion of a pathogen to intestinal epithelial cells.



#### Materials:

- Caco-2 human colon adenocarcinoma cells (ATCC HTB-37)
- 24-well tissue culture plates
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- Methanol and Triton X-100 (1% solution)
- Probiotic and pathogen strains
- Appropriate selective agar plates for the pathogen

#### Methodology:

- Cell Culture: Seed Caco-2 cells into 24-well plates at a density of 2 x 10<sup>5</sup> cells/mL and culture for 21 days, changing the medium every 2-3 days, until a differentiated, confluent monolayer is formed.[26]
- Bacterial Preparation: Culture the probiotic and pathogen strains overnight in their respective optimal broth media. Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in antibiotic-free DMEM to a concentration of ~10<sup>8</sup> CFU/mL.[26]
- Adhesion Assays:
  - Control: Add 1 mL of the pathogen suspension to washed Caco-2 monolayers.
  - Competition: Add 0.5 mL of the pathogen and 0.5 mL of the probiotic suspension simultaneously to the Caco-2 monolayers.[22]
  - Exclusion: Pre-incubate the Caco-2 monolayers with 1 mL of the probiotic suspension for
     1-2 hours. Wash the cells, then add 1 mL of the pathogen suspension. [22]



- Displacement: Pre-incubate the Caco-2 monolayers with 1 mL of the pathogen suspension for 1-2 hours. Wash the cells, then add 1 mL of the probiotic suspension.
- Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[10]
- Washing: Gently wash the monolayers five times with sterile PBS to remove any nonadherent bacteria.[10]
- · Quantification:
  - Add 1 mL of 1% Triton X-100 to each well and incubate for 10 minutes on ice to lyse the
     Caco-2 cells and release the adherent bacteria.[27]
  - Perform serial ten-fold dilutions of the resulting lysate in PBS.
  - Plate the dilutions onto selective agar for the pathogen.
  - Incubate the plates and count the colonies to determine the CFU/mL of the adherent pathogen.
- Calculation: Calculate the percentage of inhibition using the formula: [1 (CFU\_assay / CFU\_control)] \* 100.

# Protocol: Antimicrobial Activity of Cell-Free Supernatant (CFS)

This protocol assesses the antimicrobial effect of secreted probiotic metabolites.

#### Materials:

- Probiotic strain and pathogen strain
- Appropriate liquid culture media (e.g., MRS broth for Lactobacillus, TSB for pathogens)
- Centrifuge and 0.22 μm syringe filters
- 96-well microtiter plate and plate reader



#### Methodology:

- CFS Preparation: Culture the probiotic strain in broth medium for 24-48 hours. Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. Filter the supernatant through a 0.22 μm filter to obtain sterile CFS.[3]
- Neutralization (Optional but Recommended): To determine if the inhibitory effect is due to acids or other substances, a parallel CFS sample can be neutralized to pH 7.0 with NaOH.
- Pathogen Inoculum: Prepare an overnight culture of the pathogen and dilute it to a starting concentration of ~10<sup>5</sup> CFU/mL in fresh broth.
- Inhibition Assay: In a 96-well plate, add 100 μL of pathogen inoculum to 100 μL of CFS (or neutralized CFS). Include a positive control (pathogen in broth) and a negative control (broth only).
- Incubation and Measurement: Incubate the plate at 37°C. Measure the optical density (OD<sub>600</sub>) at regular intervals (e.g., every hour for 24 hours) using a microplate reader to generate growth curves.[28]
- Analysis: Compare the growth curve of the pathogen in the presence of CFS to the control curve to determine the extent of growth inhibition.

# Protocol: Quorum Sensing Inhibition (Violacein Inhibition Assay)

This protocol uses the biosensor bacterium Chromobacterium violaceum, which produces a purple pigment (violacein) in response to AHL signals. Inhibition of this pigment indicates QS disruption.

#### Materials:

- Chromobacterium violaceum (e.g., ATCC 12472)
- Probiotic strain
- Luria-Bertani (LB) agar plates



• AHL signaling molecule (e.g., C6-HSL)

#### Methodology:

- Prepare Plates: Prepare LB agar plates. Spread a lawn of C. violaceum culture onto the surface of the agar.
- Apply Probiotic: Once the lawn is dry, spot-inoculate the probiotic strain onto the center of the plate. Alternatively, create a well in the agar and add a defined volume of probiotic cellfree supernatant.[1]
- Induce Violacein Production: If the test pathogen's QS signal is not produced by C. violaceum, an exogenous AHL can be added to the agar to induce pigment production.
- Incubation: Incubate the plate at 30°C for 24-48 hours.
- Observation: Observe the plate for a colorless, opaque halo around the probiotic colony or well against the purple background of the C. violaceum lawn. The absence of purple pigment indicates successful inhibition of quorum sensing.[1]

### **Conclusion and Future Directions**

The competitive exclusion of gut pathogens is a cornerstone of probiotic functionality, driven by a sophisticated interplay of direct antagonism and host modulation. The mechanisms detailed in this guide—from physical obstruction and resource competition to the production of antimicrobial agents and disruption of pathogen communication—highlight the diverse therapeutic potential of probiotics.

For researchers and drug development professionals, a deep understanding of these mechanisms is crucial for the rational selection and design of next-generation probiotic therapies. Future research should focus on:

- Strain Specificity: Elucidating which specific probiotic strains are most effective against particular pathogens and why.
- In Vivo Validation: Moving beyond in vitro models to confirm these mechanisms in complex in vivo environments, accounting for the native microbiota and host factors.



- Synergistic Combinations: Investigating multi-strain probiotic formulations that combine different mechanisms of action for enhanced and broader-spectrum protection.
- Postbiotics: Characterizing and harnessing the specific molecules (e.g., bacteriocins, SCFAs) produced by probiotics that mediate these effects, which could lead to the development of targeted, non-live biotherapeutics.

By leveraging the quantitative and methodological frameworks presented here, the scientific community can continue to advance the development of effective, evidence-based probiotic interventions for improving gut health and combating infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An In-Depth Study on the Inhibition of Quorum Sensing by Bacillus velezensis D-18: Its Significant Impact on Vibrio Biofilm Formation in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing inhibitory activity of probiotic culture supernatants against Pseudomonas aeruginosa: a comparative methodology between agar diffusion, broth culture and microcalorimetry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 8. researchgate.net [researchgate.net]
- 9. Probiotic Properties and Immunomodulatory Activity of Lactobacillus Strains Isolated from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 11. Probiotic Potential of Pediococcus acidilactici SWP-CGPA01: Alleviating Antibiotic-Induced Diarrhea and Restoring Hippocampal BDNF [mdpi.com]
- 12. Frontiers | Bacteriocin-Producing Probiotic Lactic Acid Bacteria in Controlling Dysbiosis of the Gut Microbiota [frontiersin.org]
- 13. Bacteriocins From LAB and Other Alternative Approaches for the Control of Clostridium and Clostridiodes Related Gastrointestinal Colitis PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multi-Strain Probiotic Formulation Improves Intestinal Barrier Function by the Modulation of Tight and Adherent Junction Proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Multi-Strain Probiotic Formulation Improves Intestinal Barrier Function by the Modulation of Tight and Adherent Junction Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probiotic Properties of Lactobacilli and Their Ability to Inhibit the Adhesion of Enteropathogenic Bacteria to Caco-2 and HT-29 Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Probiotic lactobacilli and VSL#3 induce enterocyte β-defensin 2 PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Human β-Defensin 2 by the Probiotic Escherichia coli Nissle 1917 Is Mediated through Flagellin PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Optimization of cultural conditions for enhancement of anti-quorum sensing potential in the probiotic strain Lactobacillus rhamnosus GG against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 21. Istanbul University Press [iupress.istanbul.edu.tr]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Probiotic-mediated competition, exclusion and displacement in biofilm formation by food-borne pathogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. aaem.pl [aaem.pl]
- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [The role of probiotics in competitive exclusion of gut pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208000#the-role-of-probiotics-in-competitiveexclusion-of-gut-pathogens]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com